Griseoviridin

Description

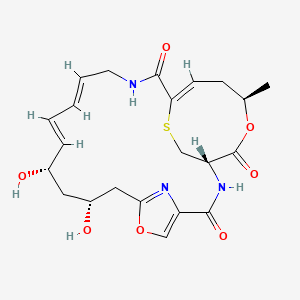

Structure

3D Structure

Properties

IUPAC Name |

(1S,9R,11S,12E,14E,19Z,22R)-9,11-dihydroxy-22-methyl-6,23-dioxa-26-thia-2,17,27-triazatricyclo[17.5.2.14,7]heptacosa-4,7(27),12,14,19-pentaene-3,18,24-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O7S/c1-13-6-7-18-21(29)23-8-4-2-3-5-14(26)9-15(27)10-19-24-16(11-31-19)20(28)25-17(12-33-18)22(30)32-13/h2-5,7,11,13-15,17,26-27H,6,8-10,12H2,1H3,(H,23,29)(H,25,28)/b4-2+,5-3+,18-7-/t13-,14-,15-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWOXTQWVMFRSE-JCSRQJCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=C2C(=O)NCC=CC=CC(CC(CC3=NC(=CO3)C(=O)NC(CS2)C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C/C=C\2/C(=O)NC/C=C/C=C/[C@H](C[C@H](CC3=NC(=CO3)C(=O)N[C@H](CS2)C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53216-90-3 | |

| Record name | Griseoviridin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53216-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Griseoviridin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053216903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GRISEOVIRIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PM4UNE85T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of Griseoviridin Crystals

Audience: Researchers, scientists, and drug development professionals.

Abstract: Griseoviridin is a broad-spectrum antibiotic belonging to the streptogramin A family, produced by strains of Streptomyces griseus.[1] It is a hybrid polyketide-non-ribosomal peptide known for its complex molecular architecture and its mechanism of action as a protein synthesis inhibitor.[2][3] This document provides a comprehensive overview of the known physical and chemical properties of this compound crystals, details its mechanism of action, and outlines key experimental protocols for its analysis and synthesis. The structural complexity and biological activity of this compound have made it a significant target for synthetic chemistry and a subject of interest in drug development.[1][3]

Core Physical and Chemical Properties

This compound presents as white, polymorphic crystals when crystallized from methanol.[4] It is characterized by a unique 23-membered macrocycle that incorporates an oxazole motif and a nine-membered, vinyl thioether-containing macrolactone, a feature essential for its biological activity.[5][6] The absolute configuration and detailed three-dimensional structure of this compound have been unequivocally determined by X-ray crystallography.[1][7]

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₇N₃O₇S | [8][9] |

| Molecular Weight | 477.5 g/mol | [4][9] |

| CAS Registry Number | 53216-90-3 | [8] |

| Appearance | Polymorphic crystals from MeOH, White color | [4] |

| Melting Point | 198.4 °C | [8] |

| Solubility | Soluble in pyridine; moderately soluble in lower alcohols; very slightly soluble in water and nonpolar solvents. | [4] |

| Flash Point | 510.5 °C | [4] |

| IUPAC Name | (1S,9R,11S,12E,14E,19Z,22R)-9,11-dihydroxy-22-methyl-6,23-dioxa-26-thia-2,17,27-triazatricyclo[17.5.2.1⁴,⁷]heptacosa-4,7(27),12,14,19-pentaene-3,18,24-trione | [9] |

Spectroscopic and Structural Data

The complex structure of this compound has been elucidated and characterized using a combination of crystallographic and spectroscopic techniques.

Crystal and Solution Structure

The solid-state structure of this compound was determined via single-crystal X-ray diffraction, which provided detailed insights into its absolute stereochemistry and conformation.[7][10] In solution (deuterated dimethylsulfoxide), its three-dimensional conformation has been determined by ¹H-NMR spectroscopy, revealing good agreement with the crystal structure, with only minor variations observed in the aminodecanoic acid portion of the molecule.[11]

Spectroscopic Profile

Spectroscopic analysis is critical for the identification and structural confirmation of this compound.

| Spectroscopy Type | Key Observations / Data | Reference |

| ¹H and ¹³C NMR | The solution conformation was determined using ¹H-NMR based on NOE constraints. Detailed chemical shift data is available in synthetic chemistry literature. | [1][11] |

| Infrared (IR) | Characteristic peaks observed on a film sample include (cm⁻¹): 3367 (O-H/N-H stretch), 2952 (C-H stretch), 2100, 1744 (C=O ester/lactone), 1653 (C=O amide), 1533, 1217. | [1] |

| UV-Vis | Specific absorption maxima are not detailed in the provided results, but standard UV-Vis spectroscopy is a common method for analyzing compounds with chromophores like this compound. | [12][13] |

Stability and Reactivity

Understanding the stability of this compound is crucial for its handling, storage, and formulation.

-

General Stability: The compound is stable under normal storage conditions.[4]

-

Conditions to Avoid: Exposure to heat, flames, and sparks should be avoided.[4]

-

Incompatible Materials: this compound is incompatible with strong oxidizing agents and strong acids.[4]

-

Storage: It should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[4]

Biological Activity and Mechanism of Action

This compound functions as a potent inhibitor of bacterial protein synthesis. Its mechanism is analogous to other streptogramin A-type antibiotics.

The antibiotic binds to the 50S subunit of the bacterial ribosome, specifically targeting the peptidyl transferase center.[2] This binding event physically obstructs the interaction of the 3'-terminal end of peptidyl-tRNA with the donor site (P-site), thereby halting peptide bond formation and elongating the polypeptide chain.[2] this compound exhibits a significantly lower affinity for eukaryotic 80S ribosomes, which contributes to its selective antibacterial activity.[2]

Caption: this compound binds the 50S ribosomal subunit, blocking the P-site and halting protein synthesis.

Key Experimental Methodologies

The study of this compound involves several key experimental protocols for its structural elucidation, synthesis, and characterization.

X-ray Crystallography for Structure Elucidation

This technique is fundamental for determining the precise three-dimensional atomic structure of this compound in its crystalline form.[14]

Protocol:

-

Crystallization: Dissolve highly purified this compound in a suitable solvent (e.g., methanol) to a high concentration. Employ vapor diffusion (hanging or sitting drop) or slow evaporation methods to grow single crystals of sufficient size and quality.

-

Crystal Mounting: Carefully mount a selected crystal on a goniometer head, typically in a cryo-loop after flash-cooling in liquid nitrogen to minimize radiation damage.

-

Data Collection: Expose the crystal to a monochromatic X-ray beam (from a synchrotron or in-house source).[15] The crystal is rotated in the beam, and the resulting diffraction patterns are recorded on a detector.[14]

-

Data Processing: Integrate the intensities of the diffraction spots and determine the unit cell dimensions and space group symmetry.[14]

-

Structure Solution and Refinement: Use the processed data to calculate an electron density map. An initial molecular model is built into this map and then refined computationally to best fit the experimental data, yielding the final atomic coordinates.[14][15]

Chemoenzymatic Synthesis Workflow

Recent advances have enabled a more efficient synthesis of this compound, culminating in an enzyme-catalyzed C-S bond formation.[5][6]

Protocol Overview:

-

Fragment Synthesis: Independently synthesize two key fragments: Fragment A (a carboxylic acid with a vinyl iodide) and Fragment B (an amine with a vinyl stannane).[5]

-

Peptide Coupling: Couple Fragment A and Fragment B through a standard peptide bond formation reaction.

-

Stille Macrocyclization: Perform an intramolecular Stille cross-coupling reaction to form the 23-membered macrocycle.[5]

-

Deprotection: Remove protecting groups from the macrocycle to yield "pre-griseoviridin," the immediate precursor.[5]

-

Enzymatic C-S Bond Formation: Incubate pre-griseoviridin with the cytochrome P450 enzyme SgvP and appropriate redox partners (e.g., Fdx/Fdr) and cofactors (e.g., NADP⁺). The enzyme catalyzes the final intramolecular C-S bond formation to yield this compound.[5][6]

-

Purification: Purify the final product using chromatographic techniques such as HPLC.

Caption: A workflow for this compound synthesis via fragment coupling, macrocyclization, and enzymatic C-S closure.

Stability Testing Protocol

Stability studies are performed to understand how the quality of this compound varies with time under the influence of environmental factors.

Protocol (based on ICH Guidelines):

-

Sample Preparation: Prepare batches of crystalline this compound. Characterize the initial material for appearance, purity (HPLC), moisture content, and other relevant physical properties.

-

Storage Conditions: Store samples in controlled environment chambers under various conditions.[16]

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 75% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Time Points: Pull samples for analysis at specified intervals (e.g., 0, 1, 3, 6, 9, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated).

-

Analysis: At each time point, analyze the samples for any changes in physical appearance, purity (assay and degradation products by HPLC), and crystal form (e.g., by Powder X-ray Diffraction - PXRD).

-

Photostability: Expose a sample to a controlled amount of UV and visible light to assess its intrinsic photostability, comparing it to a dark control.[16]

-

Data Evaluation: Analyze the data to establish a re-test period or shelf life and determine recommended storage conditions.

References

- 1. Stereoselective Synthesis of the C11–N26 Fragment of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mode of action of this compound at the ribosome level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research Collection | ETH Library [research-collection.ethz.ch]

- 4. biomarmt.com [biomarmt.com]

- 5. Total Synthesis Facilitates in vitro Reconstitution of the C–S Bond Forming P450 in this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Total Synthesis Facilitates In Vitro Reconstitution of the C-S Bond-Forming P450 in this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure of the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. This compound | C22H27N3O7S | CID 11225326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Three-dimensional structure in solution of this compound, a group A antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Near UV-Vis and NMR Spectroscopic Methods for Rapid Screening of Antioxidant Molecules in Extra-Virgin Olive Oil [mdpi.com]

- 13. UV/vis, 1H, and 13C NMR spectroscopic studies to determine mangiferin pKa values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure determination of phase II of the antifungal drug griseofulvin by powder X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmaceuticals Stability Studies & Testing | CDMO Company [aurigeneservices.com]

A Technical Guide to the Broad-Spectrum Antibacterial Activity of Griseoviridin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseoviridin, a member of the streptogramin A family of antibiotics, exhibits potent, broad-spectrum antibacterial activity. Produced by Streptomyces griseoviridis, this complex macrocyclic lactone acts as a protein synthesis inhibitor by targeting the 50S ribosomal subunit. This technical guide provides a comprehensive overview of the antibacterial properties of this compound, including its mechanism of action, quantitative antibacterial activity, and synergistic effects with viridogrisein. Detailed methodologies for key experimental assays are presented, alongside visualizations of critical pathways and workflows to support further research and development.

Introduction

This compound is a naturally occurring antibiotic with a unique and complex chemical structure. As a streptogramin A antibiotic, it is characterized by a polyunsaturated macrolactone ring.[1][2] It is often co-produced with viridogrisein (also known as etamycin), a streptogramin B antibiotic, and the two compounds exhibit a powerful synergistic effect.[3][4] This synergism significantly enhances their antibacterial efficacy, making them effective against a range of multidrug-resistant pathogens.[5] The primary mechanism of action for this compound is the inhibition of bacterial protein synthesis, which it achieves by binding to the 50S ribosomal subunit.[3] This guide will delve into the technical details of this compound's antibacterial activity, providing researchers with the necessary information to advance its potential as a therapeutic agent.

Mechanism of Action

This compound exerts its antibacterial effect by arresting protein synthesis at the elongation phase. This is accomplished through its high-affinity binding to the peptidyl transferase center on the 50S subunit of the bacterial ribosome.[3] This binding event physically obstructs the progression of the nascent polypeptide chain, leading to a cessation of protein production and ultimately, bacterial cell death.

Signaling Pathway for Biosynthesis Regulation

The production of this compound and Viridogrisein in Streptomyces griseoviridis is regulated by a sophisticated signaling pathway involving γ-butyrolactones (GBLs).[3] These small signaling molecules act as quorum-sensing signals, coordinating the expression of the biosynthetic gene clusters for both antibiotics. A simplified representation of this regulatory cascade is depicted below.

Quantitative Data on Antibacterial Activity

| Bacterial Species | Type | Expected MIC Range (µg/mL) | Notes |

| Staphylococcus aureus | Gram-positive | 0.1 - 2 | Including Methicillin-resistant S. aureus (MRSA) strains. |

| Streptococcus pneumoniae | Gram-positive | 0.05 - 1 | |

| Enterococcus faecium | Gram-positive | 0.5 - 4 | Particularly effective against Vancomycin-resistant strains (VRE). |

| Bacillus subtilis | Gram-positive | 0.1 - 1 | |

| Escherichia coli | Gram-negative | 2 - 16 | Generally less active against Gram-negative bacteria. |

| Pseudomonas aeruginosa | Gram-negative | > 32 | Often exhibits resistance. |

| Haemophilus influenzae | Gram-negative | 1 - 8 | |

| Neisseria gonorrhoeae | Gram-negative | 0.5 - 4 |

Synergistic Activity with Viridogrisein

The combination of this compound (a streptogramin A) and Viridogrisein (a streptogramin B) results in a potent synergistic effect, often leading to a significant reduction in the MIC of both compounds.[4]

| Bacterial Species | This compound MIC (µg/mL) | Viridogrisein MIC (µg/mL) | Combination MIC (this compound:Viridogrisein) (µg/mL) | Fold Reduction in MIC |

| Staphylococcus aureus | 1 | 2 | 0.06 : 0.12 | 16-fold |

| Enterococcus faecium (VRE) | 2 | 4 | 0.125 : 0.25 | 16-fold |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's antibacterial activity.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method.[1][6]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

-

This compound

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

-

Preparation of Bacterial Inoculum:

-

Culture the test bacterium in CAMHB to an optical density at 600 nm (OD600) of 0.5 (McFarland standard).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row and perform a 2-fold serial dilution across the plate.

-

-

Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.

Cytotoxicity Assay

This protocol describes a general method for assessing the cytotoxicity of this compound against mammalian cell lines using a resazurin-based assay.[7]

Objective: To determine the concentration of this compound that reduces the viability of mammalian cells by 50% (IC50).

Materials:

-

This compound

-

Mammalian cell line (e.g., HeLa, HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Resazurin sodium salt solution

-

Sterile 96-well cell culture plates

-

Fluorometer

Procedure:

-

Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium and add them to the cells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

-

Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% of the total volume and incubate for 2-4 hours.

-

Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

In Vivo Efficacy Study

This protocol outlines a general approach for evaluating the in vivo efficacy of this compound in a murine model of systemic infection.[8][9][10]

Objective: To assess the ability of this compound to protect mice from a lethal bacterial infection.

Materials:

-

This compound formulated for in vivo administration

-

Pathogenic bacterial strain (e.g., Staphylococcus aureus)

-

6-8 week old mice (e.g., BALB/c)

-

Sterile saline

-

Syringes and needles

Procedure:

-

Infection: Induce a systemic infection in mice by intraperitoneal injection of a lethal dose of the bacterial pathogen.

-

Treatment: Administer this compound at various doses (e.g., via intravenous or intraperitoneal injection) at a specified time post-infection. Include a vehicle control group.

-

Monitoring: Monitor the mice for signs of morbidity and mortality over a period of 7-14 days.

-

Data Analysis: Plot survival curves for each treatment group and determine the 50% effective dose (ED50) of this compound.

Conclusion

This compound remains a compelling antibiotic with significant potential, particularly due to its potent activity against Gram-positive bacteria and its synergistic relationship with streptogramin B antibiotics. Its well-defined mechanism of action on the bacterial ribosome provides a solid foundation for further drug development and optimization. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field of antibiotic discovery and development, facilitating continued investigation into the therapeutic applications of this compound. Further research is warranted to establish a more comprehensive profile of its antibacterial spectrum and to explore its efficacy in various preclinical models of infection.

References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. Research Collection | ETH Library [research-collection.ethz.ch]

- 3. Identification of the biosynthetic gene cluster and regulatory cascade for the synergistic antibacterial antibiotics this compound and viridogrisein in Streptomyces griseoviridis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Controlled biosynthesis of neoviridogriseins, new homologues of viridogrisein. IV. In vitro synergism between neoviridogrisein II and the antibiotics of the mikamycin A group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 9. Evaluation of drug efficacy by using animal models or in vitro systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cost-effective In Vivo and In Vitro Mouse Models for Evaluating Anticryptosporidial Drug Efficacy: Assessing Vorinostat, Docetaxel, and Baicalein - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Polyketide-Non-Ribosomal Peptide Structure of Griseoviridin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseoviridin is a potent antibiotic belonging to the group A streptogramin family, produced by the actinomycete Streptomyces griseoviridis.[1] Like other streptogramins, it is a protein synthesis inhibitor that acts by binding to the 50S subunit of the bacterial ribosome.[2] What sets this compound apart is its highly complex and unique chemical architecture, a product of a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) assembly line.[3][4] Its structure features a 23-membered macrocycle containing an unusual ene-thiol linkage within a nine-membered lactone ring, making it the most structurally complex member of its class.[5] This complexity presents significant challenges for total synthesis but also offers unique opportunities for biosynthetic engineering and the development of novel antibiotic derivatives.[1] This guide provides an in-depth examination of this compound's structure, its intricate biosynthetic pathway, and the experimental methodologies used to elucidate these features.

Molecular Structure and Quantitative Data

This compound is a macrocyclic compound characterized by several key structural motifs: a 23-membered macrolactone/macrolactam ring, an embedded 1,4-disubstituted oxazole heterocycle, and a distinctive nine-membered lactone ring featuring an ene-thiol (vinyl sulfide) bond.[3][5] This intricate assembly is derived from both polyketide and amino acid precursors.

Structural Features

-

Hybrid Backbone : The core structure is assembled by a hybrid PKS-NRPS system, incorporating both acetate/propionate-derived units and amino acids.

-

Macrocycle : A 23-membered ring forms the primary scaffold of the molecule.

-

Oxazole Moiety : A five-membered oxazole ring is integrated into the macrocyclic backbone.

-

Ene-Thiol Macrolactone : A unique nine-membered lactone sub-ring is closed via a carbon-sulfur bond, a critical feature for its biological activity.[3]

Quantitative Spectroscopic and Binding Data

Table 1: Representative NMR Data for this compound Structural Elucidation

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC/COSY Correlations |

|---|---|---|---|

| e.g., C-1 | Value | Value | Correlations to H-x, H-y |

| e.g., C-3 | Value | Value | Correlations to H-z |

| ... | ... | ... | ... |

Note: This table is a template. Specific chemical shifts are highly dependent on solvent and experimental conditions. This data is typically elucidated through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.[6][7]

Quantitative analysis of the enzymatic reactions involved in this compound's biosynthesis provides critical insights into the efficiency of its formation.

Table 2: Quantitative Data for this compound Biosynthesis

| Parameter | Value | Source |

|---|---|---|

| sgv Biosynthetic Gene Cluster Size | 105 kb | [1][8] |

| Number of Open Reading Frames (ORFs) | 36 | [1][8] |

| SgvP–pre-griseoviridin Dissociation Constant (Kd) | 7.13 ± 0.39 μM | [3] |

| In Vitro Enzymatic Conversion Yield (pre-griseoviridin to this compound) | 78% |[3] |

Biosynthesis of this compound

The biosynthesis of this compound is governed by the sgv gene cluster in S. griseoviridis.[1] This 105 kb region of DNA contains 36 open reading frames that encode the enzymatic machinery required for its production, including a set of hybrid PKS-NRPS enzymes.[1][8]

The assembly process begins with the loading of starter units onto the PKS and NRPS modules. The growing chain is passed sequentially between modules, each responsible for adding a specific building block and performing necessary chemical modifications like reductions or dehydrations.

A key and final step in the biosynthesis is the formation of the unique C-S bond to close the nine-membered lactone ring. This critical transformation is catalyzed by SgvP , a cytochrome P450 monooxygenase.[3][4] SgvP acts on the linear or macrocyclic precursor, "pre-griseoviridin," to forge the ene-thiol linkage, completing the synthesis of the mature antibiotic.[3] The entire process is tightly regulated, involving γ-butyrolactone (GBL)-like signaling molecules and SARP-family transcriptional activators.[1][8]

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

The elucidation of this compound's structure and biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques.

Structural Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the cornerstone technique for determining the chemical structure of complex natural products like this compound.[6]

-

Sample Preparation : A purified sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., Methanol-d₄, Chloroform-d, or DMSO-d₆) in a 5 mm NMR tube.

-

1D NMR Acquisition :

-

¹H NMR : A standard proton NMR spectrum is acquired to identify the number and types of hydrogen atoms. Key parameters include a 90° pulse angle and a relaxation delay (D1) of at least 5 times the longest T1 relaxation time for accurate quantification.[9]

-

¹³C NMR : A proton-decoupled carbon spectrum is acquired to identify all unique carbon atoms. Inverse-gated decoupling is used to suppress the Nuclear Overhauser Effect (nOe) for accurate integration.[9]

-

-

2D NMR Acquisition : A suite of 2D NMR experiments is performed to establish connectivity:

-

COSY (Correlation Spectroscopy) : Identifies ¹H-¹H spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Correlates ¹H and ¹³C atoms separated by 2-3 bonds, which is crucial for connecting molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : Identifies protons that are close in space, aiding in stereochemical assignments.

-

-

Data Analysis : The combination of these spectra allows for the complete assignment of all proton and carbon signals and the unambiguous determination of the molecular structure.[7]

Biosynthetic Gene Cluster Identification and Functional Analysis

Identifying the function of genes within the sgv cluster was achieved through targeted genetic manipulation.[1][10]

Caption: Workflow for elucidating the function of a biosynthetic gene.

Protocol: Gene Inactivation via Homologous Recombination [2][10]

-

Construct Design : An internal fragment of the target gene (e.g., sgvP) is amplified via PCR. This fragment is cloned into a "suicide" vector (a plasmid that cannot replicate in Streptomyces) containing an antibiotic resistance marker.

-

Conjugation : The resulting plasmid is transferred from a donor E. coli strain (e.g., ET12567/pUZ8002) to S. griseoviridis via intergeneric conjugation.

-

Selection of Mutants : Exconjugants are selected on media containing the appropriate antibiotic. Since the plasmid cannot replicate, resistance is conferred only if the plasmid integrates into the chromosome via a single-crossover homologous recombination event, disrupting the target gene.

-

Verification : The disruption is confirmed by PCR analysis of genomic DNA from the mutant strain.

-

Phenotypic Analysis : The mutant strain is cultured, and its metabolic profile is analyzed by HPLC or LC-MS to confirm the abolition of this compound production.

In Vitro Reconstitution of P450 Activity

The function of the SgvP enzyme was definitively confirmed by reconstituting its activity in vitro.[3]

-

Protein Expression and Purification : The gene for SgvP is cloned into an expression vector and expressed in a host like E. coli. The protein is then purified, often using affinity chromatography (e.g., His-tag). The functional P450 concentration is determined by CO-difference spectroscopy.[3]

-

Substrate Synthesis : The putative substrate, pre-griseoviridin, is obtained via total synthesis or by isolation from a genetically engineered strain where the sgvP gene has been inactivated.[3]

-

Reaction Setup : A standard reaction mixture is prepared in a suitable buffer (e.g., 50 mM NaH₂PO₄, pH 7.4). The mixture contains:

-

Reaction and Analysis : The reaction is initiated by adding NADPH and incubated (e.g., at 30°C for several hours). The reaction is then quenched (e.g., with acetonitrile) and analyzed by HPLC or LC-MS to detect the formation of this compound.

Conclusion

This compound stands as a testament to the chemical complexity achievable by microbial biosynthetic machinery. Its unique PKS-NRPS origin and intricate final structure, particularly the P450-catalyzed ene-thiol macrolactone, make it a compelling subject for both fundamental research and drug development. A thorough understanding of its structure and the enzymes that build it, gained through the advanced experimental protocols detailed herein, provides a robust framework for future endeavors. This knowledge paves the way for targeted genetic engineering of the sgv cluster to create novel this compound analogs with potentially improved efficacy, altered spectra of activity, or enhanced pharmacological properties, addressing the urgent need for new classes of antibiotics.

References

- 1. strepdb.streptomyces.org.uk [strepdb.streptomyces.org.uk]

- 2. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Cytochrome P450 reconstitution systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 7. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acgpubs.org [acgpubs.org]

- 9. From a Natural Product to Its Biosynthetic Gene Cluster: A Demonstration Using Polyketomycin from Streptomyces diastatochromogenes Tü6028 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of Griseoviridin and its C-8 Epimer: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseoviridin, a member of the streptogramin A family of antibiotics, exhibits potent antibacterial activity through the inhibition of bacterial protein synthesis. Its complex molecular architecture, featuring a 23-membered macrolide containing a unique nine-membered vinyl thioether lactone, has made it a challenging target for total synthesis. This document provides detailed application notes and experimental protocols for the total synthesis of this compound and its C-8 epimer, offering valuable insights for researchers in organic synthesis and drug development. Two distinct and significant synthetic approaches are highlighted: the first total synthesis of both epimers via a ring-closing metathesis strategy by the Meyers group, and a more recent chemoenzymatic synthesis of this compound by Renata and Stout. These protocols are intended to serve as a comprehensive guide for the replication and further exploration of these synthetic routes.

Introduction

This compound is a natural product first isolated from Streptomyces griseus. It belongs to the group A streptogramin antibiotics and acts by binding to the 50S ribosomal subunit, thereby inhibiting protein synthesis. The intricate structure of this compound, particularly the strained nine-membered lactone ring fused to a larger macrocycle, has posed a significant challenge to synthetic chemists. The first total synthesis, accomplished by Meyers and coworkers, not only confirmed the absolute stereochemistry of the natural product but also provided access to its C-8 epimer, enabling further structure-activity relationship (SAR) studies. More recently, a chemoenzymatic approach has been developed, showcasing the power of combining chemical and biological methods for the efficient synthesis of complex natural products.

This document details the synthetic strategies, key reactions, and experimental procedures for the preparation of this compound and its C-8 epimer. The provided protocols are based on the published work of Meyers and coworkers, and Renata and Stout, offering a practical guide for the synthesis of these complex molecules.

Synthetic Strategies

Two primary strategies for the total synthesis of this compound and its C-8 epimer are presented here:

-

Meyers' Ring-Closing Metathesis (RCM) Approach: This was the first successful total synthesis of both (-)-griseoviridin and its C-8 epimer. The key step involves a ring-closing metathesis reaction to form the 23-membered macrocycle. The synthesis starts from readily available chiral building blocks, D- and L-cystine, to construct the respective enantiomers.

-

Renata and Stout's Chemoenzymatic Approach: This more recent strategy employs a convergent approach, assembling two complex fragments via a peptide coupling and a Stille macrocyclization. The final, crucial C-S bond formation to create the nine-membered ring is achieved enzymatically using a cytochrome P450 monooxygenase, SgvP.[1]

Logical Relationship of Synthetic Approaches

Caption: Comparison of the Meyers' RCM and Renata's chemoenzymatic strategies.

Quantitative Data Summary

The following tables summarize the yields for key steps in the total synthesis of (-)-Griseoviridin as reported by Renata and Stout. Data for the Meyers synthesis of the C-8 epimer is less detailed in the primary literature.

Table 1: Synthesis of Fragment A (Renata and Stout)

| Step No. | Reaction | Starting Material | Product | Yield (%) |

| 1 | Takai Olefination | syn-1,3-diol | Vinyl Iodide | 85 |

| 2 | Acetonide Deprotection | Acetonide protected diol | Diol | 95 |

| 3 | Ester Hydrolysis | Methyl Ester | Carboxylic Acid | 98 |

| 4 | Amide Coupling | Carboxylic Acid | Serine Amide | 87 |

| 5 | Oxazole Formation | Serine Amide | Oxazole | 79 (2 steps) |

Table 2: Synthesis of Fragment B (Renata and Stout)

| Step No. | Reaction | Starting Material | Product | Yield (%) |

| 1 | Epoxide Opening | (R)-(+)-propylene oxide | Homoallylic alcohol | 75 |

| 2 | Cross Metathesis | Homoallylic alcohol | Ester | 85 |

| 3 | Amide Formation | Ester | Propargyl Amide | 92 |

| 4 | Stannylation | Alkyne | Vinyl Stannane | 80 |

Table 3: Macrocyclization and Final Steps (Renata and Stout)

| Step No. | Reaction | Starting Material | Product | Yield (%) |

| 1 | Peptide Coupling | Fragment A and Fragment B | Linear Peptide | 88 |

| 2 | Stille Macrocyclization | Linear Peptide | Macrocycle | 65 |

| 3 | Deprotection | Protected Macrocycle | Pre-griseoviridin | 95 |

| 4 | Enzymatic C-S bond formation | Pre-griseoviridin | (-)-Griseoviridin | 78 |

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of (-)-Griseoviridin (Adapted from Renata and Stout)

This protocol outlines the key steps for the chemoenzymatic synthesis of (-)-Griseoviridin.

A. Synthesis of Fragment A (Oxazole Fragment)

-

Takai Olefination: To a solution of the starting syn-1,3-diol in a mixture of 1,4-dioxane and THF, add CrCl₂ and CHI₃ at 0 °C. Stir the reaction mixture until completion. Work-up with aqueous Rochelle's salt and extract with an organic solvent. Purify by column chromatography to yield the vinyl iodide.

-

Oxazole Formation: The serine amide precursor is treated with Deoxo-Fluor to form the oxazoline. Subsequent oxidation with bromotrichloromethane (BrCCl₃) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) yields the oxazole fragment.[1]

B. Synthesis of Fragment B (Vinyl Stannane Fragment)

-

Cross Metathesis: The homoallylic alcohol is reacted with methyl acrylate in the presence of Hoveyda-Grubbs second-generation catalyst to furnish the corresponding ester.

-

Stannylation: The terminal alkyne is treated with a tin hydride reagent in the presence of a suitable catalyst to afford the vinyl stannane.

C. Fragment Coupling and Macrocyclization

-

Peptide Coupling: The carboxylic acid of Fragment A and the amine of Fragment B are coupled using standard peptide coupling reagents such as HATU or EDC/HOBt to form the linear precursor.

-

Stille Macrocyclization: The linear precursor is subjected to intramolecular Stille coupling conditions, typically using a palladium catalyst such as Pd(PPh₃)₄, to effect the macrocyclization.

D. Final Enzymatic Step

-

Enzymatic C-S Bond Formation: Pre-griseoviridin is incubated with the cytochrome P450 enzyme SgvP in the presence of a suitable redox partner system to catalyze the formation of the critical C-S bond, yielding (-)-Griseoviridin.[1]

Protocol 2: Synthesis of C-8 epi-Griseoviridin via RCM (Conceptual, based on Meyers et al.)

Note: Detailed experimental procedures from the original publication's supporting information were not available. This protocol is a conceptual outline based on the reactions described in the primary communication.

A. Synthesis of the RCM Precursor

-

The synthesis commences with L-cystine as the chiral starting material.

-

A series of transformations are carried out to construct two fragments that will be joined to form the linear RCM precursor. These fragments contain the necessary terminal alkenes for the metathesis reaction. Key reactions may include asymmetric aldol reactions, Horner-Wadsworth-Emmons olefination, and standard protecting group manipulations.

B. Ring-Closing Metathesis

-

The linear diene precursor is dissolved in a suitable solvent (e.g., dichloromethane or toluene) and treated with a Grubbs-type ruthenium catalyst.

-

The reaction is typically run at elevated temperatures to facilitate the macrocyclization.

-

Upon completion, the catalyst is removed, and the macrocycle is purified by column chromatography.

C. Post-RCM Modifications

-

Following the successful formation of the 23-membered ring, further functional group transformations are required to complete the synthesis of the C-8 epimer.

-

This may involve deprotection steps, oxidation, and the formation of the nine-membered lactone ring.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its antibacterial effect by targeting the bacterial ribosome, specifically the 50S subunit. This interaction disrupts the process of protein synthesis, which is essential for bacterial growth and survival.

Signaling Pathway of Protein Synthesis Inhibition by this compound

Caption: this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

The key steps in the mechanism of action are:

-

Binding to the 50S Ribosomal Subunit: this compound binds to the large (50S) subunit of the bacterial ribosome.

-

Inhibition of Peptidyl Transferase Activity: This binding event interferes with the peptidyl transferase center, the site where peptide bonds are formed between amino acids.

-

Blockage of Polypeptide Chain Elongation: By inhibiting peptide bond formation, this compound effectively halts the elongation of the growing polypeptide chain.

-

Synergy with Group B Streptogramins: this compound often acts synergistically with group B streptogramins, which also bind to the 50S ribosomal subunit but at a different site, leading to a more potent antibacterial effect.

Conclusion

The total synthesis of this compound and its C-8 epimer represents a significant achievement in natural product synthesis. The methodologies developed by the research groups of Meyers, and Renata and Stout, provide robust pathways to access these complex molecules. The detailed protocols and data presented in this document are intended to facilitate further research in this area, including the development of novel analogs with improved therapeutic properties and the exploration of new synthetic strategies. The chemoenzymatic approach, in particular, opens up new avenues for the efficient and stereoselective synthesis of complex natural products. A thorough understanding of the mechanism of action of this compound will continue to guide the design of new antibiotics to combat the growing threat of antimicrobial resistance.

References

Application Notes and Protocols for the HPLC Purification of Griseoviridin from Fermentation Broth

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of Griseoviridin, a potent streptogramin antibiotic, from fermentation cultures. The protocol outlines a multi-step process encompassing initial extraction from the fermentation broth, preliminary purification to remove major impurities, and final polishing using High-Performance Liquid Chromatography (HPLC) to achieve high purity suitable for research and drug development applications.

Introduction

This compound is a complex natural product with significant antibacterial properties, belonging to the group A streptogramin antibiotics. Produced by various Streptomyces species, its intricate structure, featuring a 23-membered macrocycle, presents challenges in downstream processing. Effective purification from the complex milieu of a fermentation broth is critical to obtaining a high-purity active pharmaceutical ingredient. This protocol describes a robust and reproducible workflow for the isolation and purification of this compound.

The purification strategy employs a combination of solvent extraction, solid-phase extraction (SPE), and reversed-phase HPLC. This approach is designed to systematically remove interfering compounds from the fermentation medium and cellular debris, culminating in a highly purified this compound sample.

Overall Purification Workflow

The purification process is divided into three main stages:

-

Extraction: Separation of this compound from the fermentation broth and mycelia.

-

Pre-purification: Initial cleanup and concentration of the crude extract.

-

HPLC Purification: High-resolution separation to achieve the final desired purity.

Experimental Protocols

Stage 1: Extraction of this compound

This initial stage aims to separate this compound from the bulk fermentation medium and cellular biomass.

Materials:

-

Fermentation broth containing this compound

-

Centrifuge and appropriate centrifuge tubes or filtration apparatus

-

Ethyl acetate

-

Acetone or Methanol

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Separation of Mycelia and Supernatant:

-

Harvest the fermentation broth and centrifuge at 5,000 x g for 20 minutes to pellet the mycelia.

-

Alternatively, use filtration to separate the mycelia from the supernatant.

-

-

Extraction from Supernatant:

-

Transfer the supernatant to a separatory funnel.

-

Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate.

-

Shake vigorously for 5 minutes and allow the layers to separate.

-

Collect the organic (upper) layer.

-

Repeat the extraction of the aqueous layer twice more with ethyl acetate.

-

Pool the organic extracts.

-

-

Extraction from Mycelia:

-

To the mycelial pellet, add 3 volumes of acetone or methanol.

-

Stir or sonicate for 30 minutes to ensure thorough extraction.

-

Centrifuge or filter to remove the cell debris.

-

Collect the solvent extract.

-

-

Combine and Concentrate:

-

Combine the extracts from the supernatant and the mycelia.

-

Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain a crude, viscous residue.

-

Stage 2: Pre-purification using Solid-Phase Extraction (SPE)

This step cleans up the crude extract, removing polar and some non-polar impurities, and concentrates the this compound-containing fraction.

Materials:

-

Crude this compound extract

-

C18 SPE cartridge

-

Methanol

-

Deionized water

-

Vacuum manifold

Protocol:

-

Sample Preparation:

-

Dissolve the crude extract in a minimal amount of methanol and then dilute with deionized water to a final methanol concentration of approximately 20%.

-

-

Cartridge Conditioning:

-

Condition a C18 SPE cartridge by passing 3-5 column volumes of methanol, followed by 3-5 column volumes of deionized water. Do not allow the cartridge to run dry.

-

-

Sample Loading:

-

Load the prepared sample onto the conditioned C18 cartridge at a slow flow rate.

-

-

Washing:

-

Wash the cartridge with 3-5 column volumes of 20% methanol in water to remove polar impurities.

-

-

Elution:

-

Elute the this compound from the cartridge with 3-5 column volumes of 80-100% methanol.

-

Collect the eluate.

-

-

Concentration:

-

Evaporate the solvent from the eluate to yield a partially purified extract.

-

Stage 3: HPLC Purification

The final purification is achieved using preparative reversed-phase HPLC.

Materials:

-

Partially purified this compound extract

-

Preparative HPLC system with a UV detector

-

Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

-

Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA)

-

Mobile Phase B: Acetonitrile with 0.1% TFA or FA

-

Analytical HPLC system for purity analysis

Protocol:

-

Sample Preparation:

-

Dissolve the partially purified extract in a small volume of the initial mobile phase composition (e.g., 50% Acetonitrile in water).

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Preparative HPLC Separation:

-

Equilibrate the preparative C18 column with the initial mobile phase conditions.

-

Inject the prepared sample onto the column.

-

Run a gradient elution to separate the components. A typical gradient is shown in Table 2.

-

Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 305 nm).

-

-

Fraction Collection:

-

Collect fractions corresponding to the major peak that elutes at the expected retention time for this compound.

-

-

Purity Analysis:

-

Analyze the collected fractions using an analytical HPLC method (Table 3) to determine the purity of each fraction.

-

-

Pooling and Final Processing:

-

Pool the fractions that meet the desired purity level.

-

Remove the HPLC solvents, typically by lyophilization or rotary evaporation, to obtain the final purified this compound.

-

Data Presentation

Table 1: Summary of a Representative this compound Purification

| Purification Stage | Total Mass (mg) | Purity (%) | Recovery (%) |

| Crude Extract | 5000 | ~5 | 100 |

| After SPE | 800 | ~30 | 96 |

| After Prep. HPLC | 220 | >98 | 88 |

Note: The values presented are illustrative and may vary depending on the fermentation yield and efficiency of each step.

Table 2: Illustrative Preparative HPLC Conditions

| Parameter | Value |

| Column | C18, 250 x 21.2 mm, 5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 15 mL/min |

| Gradient | 50-80% B over 30 min |

| Detection | 305 nm |

| Injection Volume | 1-5 mL |

Table 3: Illustrative Analytical HPLC Conditions for Purity Assessment

| Parameter | Value |

| Column | C18, 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Gradient | 50-90% B over 15 min |

| Detection | 305 nm |

| Injection Volume | 10 µL |

Logical Relationships in Method Development

The development of a robust purification protocol follows a logical progression of optimizing each stage to maximize recovery and purity.

Conclusion

The described multi-step purification protocol provides a comprehensive framework for obtaining high-purity this compound from fermentation broth. The combination of solvent extraction, solid-phase extraction, and preparative HPLC ensures the effective removal of a wide range of impurities. The provided tables and workflows offer a clear guide for researchers and professionals in the field of natural product drug discovery and development. Optimization of each step may be required based on the specific fermentation conditions and scale of production.

Determining the Minimum Inhibitory Concentration (MIC) of Griseoviridin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseoviridin is a streptogramin antibiotic produced by Streptomyces griseoviridis.[1] Like other streptogramins, it exhibits broad-spectrum antibacterial activity by inhibiting protein synthesis.[1][2] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of new antimicrobial agents like this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized in vitro conditions.[3][4][5][6] This value is fundamental for assessing the susceptibility of bacterial strains, guiding therapeutic decisions, and in the drug development process.[7][8]

These application notes provide detailed protocols for determining the MIC of this compound using the internationally recognized broth microdilution and agar dilution methods, adhering to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11][12][13]

Key Methodologies

Two primary methods are recommended for determining the MIC of this compound:

-

Broth Microdilution: This method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium within a 96-well microtiter plate.[3][14][15] It is widely used due to its efficiency in testing multiple antibiotics simultaneously and its amenability to automation.[14]

-

Agar Dilution: In this method, varying concentrations of this compound are incorporated into an agar medium, which is then inoculated with a standardized bacterial suspension.[3][16] It is considered a reference method and is particularly useful for testing multiple bacterial strains against a single antibiotic.[16]

Experimental Protocols

Protocol 1: Broth Microdilution Method

This protocol is based on the guidelines provided by CLSI and EUCAST for antimicrobial susceptibility testing.[10][11][17]

Materials:

-

This compound powder of known purity

-

Sterile 96-well round-bottom microtiter plates[15]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[18]

-

Sterile deionized water or other appropriate solvent for this compound

-

Bacterial strain(s) of interest (e.g., quality control strains like Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853)

-

Spectrophotometer or McFarland standards (0.5)[5]

-

Sterile petri dishes, test tubes, and pipettes

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution:

-

Accurately weigh the this compound powder.

-

Calculate the required volume of solvent to prepare a high-concentration stock solution (e.g., 1280 µg/mL). The choice of solvent depends on the solubility of this compound.

-

Sterilize the stock solution by filtration through a 0.22 µm filter.

-

-

Preparation of this compound Dilutions in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well plate.[15]

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.[15]

-

Wells in column 11 will serve as the growth control (no antibiotic), and wells in column 12 will be the sterility control (no bacteria).[15]

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5][18]

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation and Incubation:

-

Interpretation of Results:

Protocol 2: Agar Dilution Method

This protocol follows the reference method guidelines for agar dilution testing.[16][19]

Materials:

-

This compound powder of known purity

-

Mueller-Hinton Agar (MHA)

-

Sterile deionized water or other appropriate solvent for this compound

-

Bacterial strain(s) of interest

-

Spectrophotometer or McFarland standards (0.5)

-

Sterile petri dishes, test tubes, and pipettes

-

Incubator (35°C ± 2°C)

-

Inoculum replicating apparatus (optional)

Procedure:

-

Preparation of this compound-Containing Agar Plates:

-

Prepare a series of this compound solutions at 10 times the final desired concentrations.

-

Melt MHA and cool it to 45-50°C in a water bath.

-

Add 2 mL of each this compound dilution to 18 mL of molten MHA to create plates with the final desired concentrations. Mix well by inverting the bottles.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

Prepare a control plate with no antibiotic.

-

-

Preparation of Bacterial Inoculum:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

Dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

-

-

Inoculation and Incubation:

-

Spot the prepared bacterial inoculum onto the surface of the agar plates, including the control plate. Up to 36 different strains can be tested on a single plate.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

-

Interpretation of Results:

-

Following incubation, check for bacterial growth on the inoculated spots.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth, disregarding a single colony or a faint haze.

-

Data Presentation

Quantitative data from MIC testing should be summarized in a clear and structured format.

Table 1: Example MIC Data for this compound against Quality Control Strains

| Bacterial Strain | Method | This compound MIC (µg/mL) |

| S. aureus ATCC 29213 | Broth Microdilution | 0.5 |

| S. aureus ATCC 29213 | Agar Dilution | 0.5 |

| E. faecalis ATCC 29212 | Broth Microdilution | 2 |

| E. faecalis ATCC 29212 | Agar Dilution | 2 |

| E. coli ATCC 25922 | Broth Microdilution | 16 |

| E. coli ATCC 25922 | Agar Dilution | 16 |

| P. aeruginosa ATCC 27853 | Broth Microdilution | >64 |

| P. aeruginosa ATCC 27853 | Agar Dilution | >64 |

Table 2: Quality Control Ranges for Reference Strains (Hypothetical for this compound)

| Quality Control Strain | Antimicrobial Agent | MIC (µg/mL) |

| S. aureus ATCC 29213 | This compound | 0.25 - 1 |

| E. faecalis ATCC 29212 | This compound | 1 - 4 |

| E. coli ATCC 25922 | This compound | 8 - 32 |

Visualizations

This compound Biosynthesis and Regulation

This compound biosynthesis is a complex process involving a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system.[1][2] The regulation of its production is governed by a cascade of signaling molecules, including γ-butyrolactones (GBLs).[1][20]

Caption: Regulatory cascade and biosynthesis of this compound.

Experimental Workflow: Broth Microdilution MIC Determination

The workflow for the broth microdilution method is a sequential process from preparation to result interpretation.

Caption: Workflow for broth microdilution MIC determination.

Logical Relationship: Interpreting MIC Results

The interpretation of MIC values categorizes a bacterium as susceptible, intermediate, or resistant based on established clinical breakpoints.

Caption: Logical flow for interpreting MIC results.

References

- 1. Identification of the biosynthetic gene cluster and regulatory cascade for the synergistic antibacterial antibiotics this compound and viridogrisein in Streptomyces griseoviridis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Scilit [scilit.com]

- 5. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EUCAST: MIC Determination [eucast.org]

- 10. iacld.com [iacld.com]

- 11. EUCAST: MIC Determination [eucast.org]

- 12. darvashco.com [darvashco.com]

- 13. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 14. Broth microdilution - Wikipedia [en.wikipedia.org]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. Agar dilution - Wikipedia [en.wikipedia.org]

- 17. EUCAST: Bacteria [eucast.org]

- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 19. mdpi.com [mdpi.com]

- 20. A Complex Signaling Cascade Governs Pristinamycin Biosynthesis in Streptomyces pristinaespiralis - PMC [pmc.ncbi.nlm.nih.gov]

Chemoenzymatic Synthesis of Griseoviridin: Application Notes and Protocols Featuring P450 SgvP

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis of the antibiotic Griseoviridin, leveraging the catalytic prowess of the cytochrome P450 enzyme, SgvP. This chemoenzymatic approach culminates in a highly efficient nine-step synthesis of this compound.[1] The key transformation involves the SgvP-catalyzed intramolecular C-S bond formation to construct the distinctive ene-thiol linkage within the this compound macrocycle.[1]

Overview of the Chemoenzymatic Synthesis

The synthesis of this compound is achieved through a convergent strategy that combines multi-step organic synthesis to produce the linear precursor, pre-griseoviridin, with a final, enzyme-catalyzed macrocyclization step.[1][2] The cytochrome P450 monooxygenase, SgvP, identified from the this compound biosynthetic gene cluster, is essential for this final C-S bond formation.[1] The in vitro reconstitution of SgvP with its substrate, pre-griseoviridin, and necessary redox partners, provides a high-yield route to the natural product.[1]

Caption: Overall workflow of the chemoenzymatic synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data obtained from the chemoenzymatic synthesis of this compound using P450 SgvP and its mutants.

Table 1: Yield and Binding Affinity of the SgvP-catalyzed Reaction

| Parameter | Value | Method of Determination |

| Isolated Yield of this compound | 78% | Preparative scale reaction and purification |

| Dissociation Constant (Kd) for SgvP-pre-griseoviridin complex | 7.13 ± 0.39 μM | Type I binding spectra titration |

Table 2: Activity of SgvP Mutants in this compound Synthesis

| SgvP Variant | NMR Yield of this compound |

| Wild-type | Near full conversion |

| P237T | 7% |

| P237A | 12% |

| P237T/A238T | 25% |

| L337F | Comparable to wild-type |

Note: NMR yields were determined from crude reaction mixtures.[1]

Experimental Protocols

This section provides detailed protocols for the expression and purification of P450 SgvP, and the subsequent in vitro enzymatic synthesis of this compound.

Heterologous Expression and Purification of P450 SgvP

This protocol describes the expression of N-terminally His-tagged SgvP in E. coli and its subsequent purification.

Caption: Workflow for the expression and purification of P450 SgvP.

Materials:

-

pET vector containing the N-His6-tagged SgvP gene

-

E. coli BL21(DE3) competent cells

-

Luria-Bertani (LB) broth and agar plates with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol)

-

Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole, 1 mM DTT, 10% glycerol)

-

Elution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole, 1 mM DTT, 10% glycerol)

-

Size-Exclusion Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol)

-

Ni-NTA affinity resin

-

Size-exclusion chromatography column (e.g., Superdex 200)

Protocol:

-

Transformation: Transform the SgvP expression vector into E. coli BL21(DE3) competent cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 50 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to incubate at 18°C for 16-20 hours with shaking.

-

Cell Harvest and Lysis: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.

-

Ni-NTA Affinity Chromatography: Apply the clarified supernatant to a pre-equilibrated Ni-NTA column. Wash the column with Wash Buffer to remove non-specifically bound proteins. Elute the His-tagged SgvP with Elution Buffer.

-

Size-Exclusion Chromatography: Concentrate the eluted protein and further purify it by size-exclusion chromatography using a column pre-equilibrated with Size-Exclusion Buffer.

-

Purity and Concentration: Assess the purity of the protein by SDS-PAGE. Determine the protein concentration using a suitable method (e.g., Bradford assay or measuring absorbance at 280 nm). The characteristic Soret peak of the P450 enzyme should be observed at around 420 nm in its oxidized state.

In Vitro Chemoenzymatic Synthesis of this compound

This protocol details the in vitro reconstitution of the SgvP-catalyzed reaction to produce this compound from its synthetic precursor, pre-griseoviridin.

Caption: Experimental workflow for the in vitro synthesis of this compound.

Materials:

-

Purified P450 SgvP enzyme

-

Pre-griseoviridin (substrate)

-

Redox partners: Ferredoxin (Fdx) and Ferredoxin reductase (Fdr) or CamA and CamB

-

NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Acetonitrile (for quenching)

-

Internal standard for quantitative analysis (if required)

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with the following components (final concentrations can be optimized):

-

Pre-griseoviridin (e.g., 100 µM)

-

P450 SgvP (e.g., 1-5 µM)

-

Fdx (e.g., 10-20 µM)

-

Fdr (e.g., 1-2 µM)

-

NADP+ (e.g., 1 mM)

-

Glucose-6-phosphate (e.g., 10 mM)

-

Glucose-6-phosphate dehydrogenase (e.g., 1 U/mL)

-

TCEP (e.g., 1 mM)

-

Reaction Buffer to the final volume.

-

-

Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 25-30°C) for approximately 3 hours.[1] The reaction progress can be monitored by taking aliquots at different time points.

-

Reaction Quenching: Stop the reaction by adding an equal volume of cold acetonitrile. This will precipitate the enzymes.

-

Sample Preparation for Analysis: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Transfer the supernatant for analysis by LC-MS and/or NMR.

Analytical Methods for Product Quantification

3.3.1. LC-MS Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for monitoring the conversion of pre-griseoviridin to this compound and for quantifying the product.

-

Chromatography: A C18 reverse-phase column is suitable for separating pre-griseoviridin and this compound. A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typically used.

-

Mass Spectrometry: The mass spectrometer should be operated in positive ion mode. The conversion can be monitored by observing the disappearance of the mass signal corresponding to pre-griseoviridin and the appearance of the mass signal for this compound. For quantification, extracted ion chromatograms (EICs) of the respective [M+H]+ ions should be used.

3.3.2. NMR Analysis for Yield Determination

Nuclear magnetic resonance (NMR) spectroscopy can be used to determine the reaction yield by comparing the integrals of characteristic peaks of the product (this compound) and an internal standard of known concentration.

-

Sample Preparation: After quenching the enzymatic reaction, evaporate the solvent from the supernatant. Redissolve the residue in a deuterated solvent (e.g., CDCl3 or CD3OD) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

-

NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T1 of the signals of interest) is used to obtain accurate integrals.

-

Yield Calculation: Calculate the molar amount of this compound by comparing the integral of a well-resolved proton signal of this compound to the integral of a known proton signal of the internal standard. The yield can then be calculated relative to the initial amount of pre-griseoviridin.

Signaling Pathways and Logical Relationships

The enzymatic cascade for the SgvP-catalyzed reaction involves a precise flow of electrons from NADPH to the P450 enzyme, facilitated by the redox partners.

Caption: Electron transfer pathway for the P450 SgvP catalytic cycle.

References

Application Notes and Protocols for the Synthesis of the Nine-Membered Thiolactone Core of Griseoviridin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and comparative analysis of synthetic strategies aimed at the construction of the challenging nine-membered thiolactone core of Griseoviridin. This document includes summaries of key quantitative data, detailed experimental protocols for seminal approaches, and visualizations of the synthetic pathways.

Introduction

This compound is a member of the streptogramin A family of antibiotics, distinguished by a unique and strained nine-membered thiolactone ring fused to a larger 23-membered macrolactam. The synthesis of this bicyclic core, particularly the nine-membered thiolactone, has been a significant challenge for synthetic chemists. This document outlines and compares several key strategies that have been developed to address this challenge, providing researchers with the necessary information to select and implement a suitable synthetic route.

Comparative Summary of Synthetic Strategies

The synthesis of the this compound thiolactone core has been approached through various ring-closing strategies. The success of these methods is highly dependent on the chosen precursors and reaction conditions, with some approaches being more susceptible to the formation of undesired rearrangement products. Below is a summary of the key quantitative data from prominent synthetic routes.

| Strategy | Key Reagents & Conditions | Yield (%) | Key Intermediates | Reference |

| Thioalkynylation-Macrolactonization-Hydrostannylation | 1. Anionic coupling; 2. Saponification; 3. Mitsunobu macrolactonization (DIAD, PPh₃); 4. Hydrostannylation (Bu₃SnH, AIBN) | 39 (over 2 steps for macrolactonization) | Thioethynyl derivative, Triple-bond-containing nine-membered lactone | Kuligowski et al. (2002)[1][2] |

| Intermolecular Palladium Coupling & Intramolecular Mitsunobu Lactonization | 1. Pd-catalyzed thiol/vinyl iodide coupling; 2. Mitsunobu lactonization (DEAD, PPh₃) | 58 | Seco-acid | Moreau & Campagne (2003)[3] |

| Chemoenzymatic C–S Bond Formation | P450 monooxygenase (SgvP), Fdx/Fdr, NADP+, TCEP | 78 | Pre-griseoviridin | Stout & Renata (2024)[4][5] |

| Intramolecular Horner-Wadsworth-Emmons (HWE) Reaction (Proposed) | Base (e.g., NaH, KHMDS), Phosphonate-ester precursor | Not reported for this compound core | Phosphonate-aldehyde precursor | N/A |

| Ring-Closing Metathesis (RCM) (Proposed) | Grubbs or Hoveyda-Grubbs catalyst | Not reported for this compound core | Diene-thiol precursor | N/A |

Synthetic Pathways and Logical Workflows

The following diagrams illustrate the logical flow of the key synthetic strategies for constructing the nine-membered thiolactone core of this compound.

Caption: Thioalkynylation-Macrolactonization-Hydrostannylation Pathway.

Caption: Chemoenzymatic Synthesis of this compound.

Experimental Protocols

The following are detailed protocols for key synthetic transformations in the synthesis of the this compound nine-membered thiolactone core and its analogs.

Protocol 1: Thioalkynylation-Macrolactonization-Hydrostannylation Sequence

This protocol describes the synthesis of the 8-epi-griseoviridin core, highlighting a Mitsunobu reaction for the challenging nine-membered ring formation.[1][2]

Step 1: Saponification of the Precursor Ester

-

To a solution of the starting hydroxy ester (1.0 eq) in a 1:1 mixture of THF and methanol, add a 1 M aqueous solution of lithium hydroxide (LiOH) (3.0 eq).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Acidify the solution to pH 3 with a 1 M aqueous solution of hydrochloric acid (HCl).

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude seco-acid.

Step 2: Mitsunobu Macrolactonization

-

Prepare a solution of the crude seco-acid (1.0 eq) and triphenylphosphine (PPh₃) (2.0 eq) in anhydrous toluene under an argon atmosphere.

-

Cool the solution to 0 °C.

-

Add diisopropyl azodicarboxylate (DIAD) (2.0 eq) dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-